2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a morpholine ring attached to the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the reaction of 2-methoxybenzoic acid with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization and solvent recovery to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-hydroxy-N-[3-(morpholin-4-yl)propyl]benzamide.
Reduction: Formation of 2-methoxy-N-[3-(morpholin-4-yl)propyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in studies involving cell signaling pathways and receptor-ligand interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The morpholine ring and the methoxy group play crucial roles in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, alteration of receptor signaling, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Similar structure but with an aniline group instead of a benzamide group.
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Similar structure but with a benzaldehyde group instead of a benzamide group.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Similar structure but with a quinazoline ring instead of a benzene ring.
Uniqueness
2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy group and the morpholine ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C15H22N2O3/c1-19-14-6-3-2-5-13(14)15(18)16-7-4-8-17-9-11-20-12-10-17/h2-3,5-6H,4,7-12H2,1H3,(H,16,18) |
InChI Key |
KOVLNUZOQRQYLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.